molecular formula C12H12N2O3 B2959254 N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide CAS No. 2361656-83-7

N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide

Cat. No. B2959254
CAS RN: 2361656-83-7
M. Wt: 232.239
InChI Key: ZKODTAZWGGCJSR-UHFFFAOYSA-N
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Description

“N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazole, a component of this compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

The synthesis of benzoxazole derivatives has seen a large upsurge, with a variety of well-organized synthetic methodologies being used . These methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Chemical Reactions Analysis

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization . This offers several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully known due to the lack of analytical data .

Future Directions

The future directions in the research of benzoxazole derivatives involve the development of new potential chemotherapy drugs due to the existing antibiotic resistance (MDR-TB) to tuberculosis . There is a global necessity to develop new age chemotherapeutics to battle different forms of TB .

properties

IUPAC Name

N-[1-(2-oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-11(15)13-7(2)8-4-5-9-10(6-8)17-12(16)14-9/h3-7H,1H2,2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODTAZWGGCJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)O2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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